1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine
Description
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a substituted benzyl group at the 1-position of the pyrrolidine ring. The benzyl substituent contains a chlorine atom at the para position and a methoxy group at the ortho position (4-chloro-2-methoxybenzyl). The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the aromatic ring may influence its electronic profile, solubility, and receptor-binding affinity.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(4-chloro-2-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-6-10(13)3-2-9(12)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 |
InChI Key |
MOFCVFDATAQPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CN2CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 4-chloro-2-methoxybenzyl chloride and pyrrolidine is typically carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, allowing for the introduction of various functional groups. Common reagents include sodium azide, thiols, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. Its structural features make it a candidate for drug discovery and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Researchers use the compound to study its biological activity and potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Data Table
Research Implications
- Stereochemistry : Enantiomers (e.g., Compounds A and C) show divergent biological activities, emphasizing the need for chiral synthesis .
- Substituent Effects : Methoxy groups improve solubility but may reduce CNS penetration compared to halogens like fluorine .
- Therapeutic Potential: Structural analogs with pyridine or quinoxaline moieties (Compounds D and E) suggest avenues for optimizing target selectivity and pharmacokinetics .
Biological Activity
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and pharmacological implications based on diverse research findings.
The compound exhibits significant interactions with various biomolecules. Its structure allows it to engage with specific receptors and enzymes, influencing their functions. Notably, the pyrrolidine ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation processes.
| Property | Description |
|---|---|
| Molecular Structure | Contains a pyrrolidine ring and a substituted phenyl group |
| Interaction with Enzymes | Binds to cytochrome P450, affecting metabolic pathways |
| Stability | Relatively stable under standard laboratory conditions |
| Dosage Effects | Varies significantly; lower doses may enhance cellular function |
Cellular Effects
The biological activity of this compound extends to its effects on cellular processes. Studies indicate that it can modulate cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it may activate or inhibit specific pathways leading to changes in cell proliferation and apoptosis .
Case Study: Antibacterial Activity
In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural modifications, such as halogen substitutions, have been shown to enhance its antimicrobial efficacy .
Pharmacological Implications
The pharmacological profile of this compound suggests its potential use in therapeutic applications. Its ability to inhibit specific enzymes indicates a possible role in treating conditions related to enzyme dysregulation.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Enterococcus faecalis | 8.33 - 23.15 µM |
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding : The compound binds to specific receptors or enzymes.
- Modulation : It modulates the activity of these biomolecules through conformational changes.
- Pathway Activation : This interaction can lead to the activation or inhibition of downstream signaling pathways that affect cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
